![molecular formula C23H23BrN2O3S B3456782 N-(3-BROMOPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE](/img/structure/B3456782.png)
N-(3-BROMOPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Overview
Description
N-(3-BROMOPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a bromophenyl group and a dimethylphenyl methanesulfonamido group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a bromobenzene derivative, nitration followed by reduction can introduce the amino group.
Amidation: The final step often involves the formation of the amide bond through amidation reactions, using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale batch reactions under controlled conditions. Parameters like temperature, pressure, and pH are meticulously monitored to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can target the bromophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of benzamides are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, benzamide derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, such compounds can be used in the development of specialty chemicals, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-BROMOPHENYL)BENZAMIDE: Lacks the methanesulfonamido group, potentially altering its reactivity and applications.
N-(3,4-DIMETHYLPHENYL)BENZAMIDE: Lacks the bromophenyl group, which might affect its chemical properties and biological activity.
Uniqueness
N-(3-BROMOPHENYL)-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE is unique due to the presence of both bromophenyl and dimethylphenyl methanesulfonamido groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-16-7-12-22(13-17(16)2)26(30(3,28)29)15-18-8-10-19(11-9-18)23(27)25-21-6-4-5-20(24)14-21/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEBTXDUNRNBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(4-ETHOXYPHENYL)-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B3456700.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3456705.png)
![N-(4-methoxybenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456723.png)
![N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456733.png)
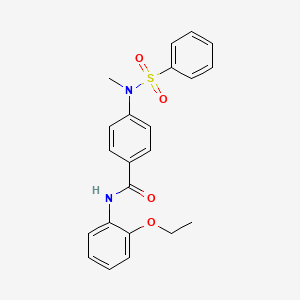
![4-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B3456736.png)
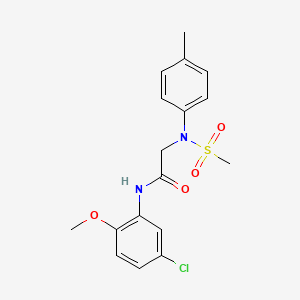
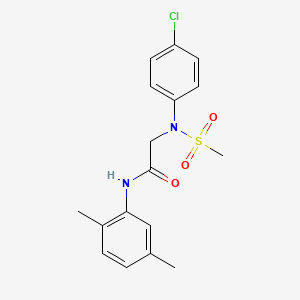
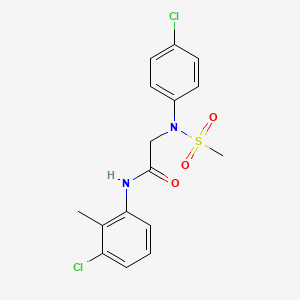
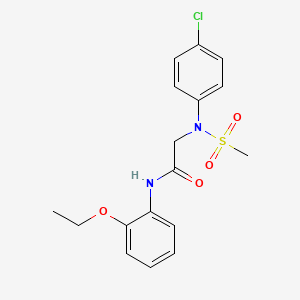
![ethyl 4-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3456776.png)
![4-{[3,4-DIMETHYL(METHYLSULFONYL)ANILINO]METHYL}-N~1~-(2,6-DIMETHYLPHENYL)BENZAMIDE](/img/structure/B3456788.png)
![N-cyclohexyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456800.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-isobutylbenzamide](/img/structure/B3456808.png)
